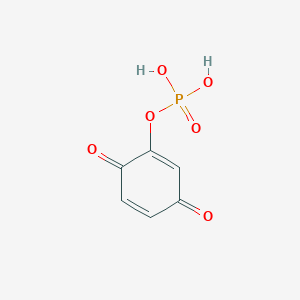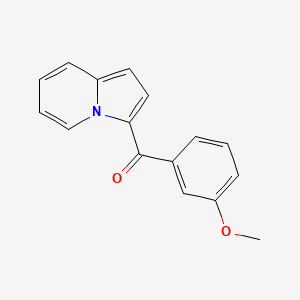![molecular formula C9H10ClNO4S B12535890 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid CAS No. 848460-92-4](/img/structure/B12535890.png)
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is a complex organic compound with the molecular formula C9H8ClNO3S. This compound is characterized by its unique structure, which includes a chlorinated cyclohexadienone ring and a sulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-one with an appropriate amine and sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a less oxidized derivative. Substitution reactions typically result in the replacement of the chlorine atom with another functional group .
Aplicaciones Científicas De Investigación
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid
- 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where such functionality is required .
Propiedades
Número CAS |
848460-92-4 |
|---|---|
Fórmula molecular |
C9H10ClNO4S |
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClNO4S/c10-8-1-2-9(12)7(5-8)6-11-3-4-16(13,14)15/h1-2,5-6,12H,3-4H2,(H,13,14,15) |
Clave InChI |
KFAMTNATEXUDBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NCCS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
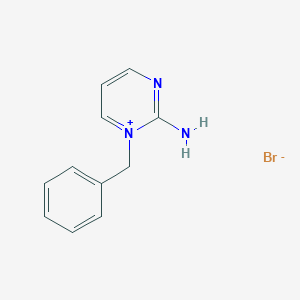
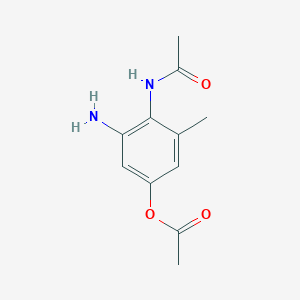
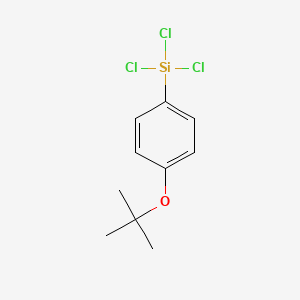
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
